molecular formula C8H10BrN3 B8427954 7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Cat. No.: B8427954
M. Wt: 228.09 g/mol
InChI Key: UITPTWXQEYEZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a useful research compound. Its molecular formula is C8H10BrN3 and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

InChI

InChI=1S/C8H10BrN3/c9-7-3-6-4-10-1-2-11-8(6)12-5-7/h3,5,10H,1-2,4H2,(H,11,12)

InChI Key

UITPTWXQEYEZRX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(CN1)C=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 7-bromo-1,3,4,5-tetrahydro-pyrido[2,3-e][1,4]diazepin-2-one hydrochloride (1.16 g, 4.16 mmol) in THF (35 ml) was cooled in an ice bath and treated dropwise with LiAlH4 (8.4 mL of a 1.0 M solution in THF, 8.4 mmol). After stirring for 30 min, the ice bath was removed and the solution was allowed to warm to room temperature. After heating to reflux overnight, the mixture was cooled in an ice bath. The reaction was quenched sequentially with H2O (0.3 mL), 15% NaOH (0.3 mL) and H2O (0.9 mL). After 5 min, the ice bath was removed and the mixture was stirred at room temperature for 2.5 h. The mixture was filtered through Celite, and the filtrate was concentrated in vacuo to give a yellow syrup. Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5 to 90:10) gave the title compound (0.42 g, 44%) as a white solid: 1NMR (300 MHz, CDCl3) δ8.03 (d, J=2.3 Hz, 1H), 7.44 (d, J=2.0 Hz, 1H), 4.96 (br s, 1H), 3.82 (s, 2H), 3.22-3.15 (m, 2H), 3.08-3.05 (m, 2H), 1.97 (br s, 1H); MS (ESI) m/e 228 (M+H)+.
Name
7-bromo-1,3,4,5-tetrahydro-pyrido[2,3-e][1,4]diazepin-2-one hydrochloride
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
44%

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